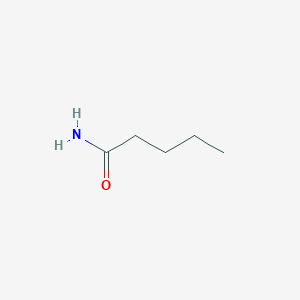
Pentanamide
Cat. No. B147674
Key on ui cas rn:
626-97-1
M. Wt: 101.15 g/mol
InChI Key: IPWFJLQDVFKJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05177097
Procedure details


Valeric acid (10.86 mL, 100 mmol, 1.0 eq) was dissolved in chloroform (100 mL, 0.1 M) and cooled to -20° C. Ethyl chloroformate (9.52 mL, 100 mmol, 1 eq) was added. Triethylamine (14.0 mL, 100 mmol, 1.0 eq) was then added dropwise over 5 minutes. The mixture was stirred at -20° C. for 30 minutes. Ammonia was bubbled through the mixture 10 minutes at -20° C. and 20 minutes at 0° C. The mixture was then allowed to warm to room temperature and stirred for 90 minutes. Chloroform (100 mL) and 1 N hydrochloric acid (50 mL) were added. The layers were separated and the organic layer was washed with saturated sodium bicarbonate solution, dried (magnesium sulfate), filtered and freed of solvent in vacuo. Trituration with isopropyl ether gave the title compound (6.315 g, 62%) as a white solid.




Name

Name
Yield
62%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:7])(=O)[CH2:2][CH2:3][CH2:4][CH3:5].ClC([O:11][CH2:12][CH3:13])=O.[CH2:14]([N:16](CC)CC)C>C(Cl)(Cl)Cl>[CH:12]([O:11][CH:4]([CH3:3])[CH3:5])([CH3:13])[CH3:14].[C:1]([NH2:16])(=[O:7])[CH2:2][CH2:3][CH2:4][CH3:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.86 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)(=O)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
9.52 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
14 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at -20° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Ammonia was bubbled through the mixture 10 minutes at -20° C. and 20 minutes at 0° C
|
|
Duration
|
20 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 90 minutes
|
|
Duration
|
90 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Chloroform (100 mL) and 1 N hydrochloric acid (50 mL) were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with saturated sodium bicarbonate solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (magnesium sulfate)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)OC(C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCC)(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.315 g | |
| YIELD: PERCENTYIELD | 62% | |
| YIELD: CALCULATEDPERCENTYIELD | 124.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
